5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one;hydrochloride

Description

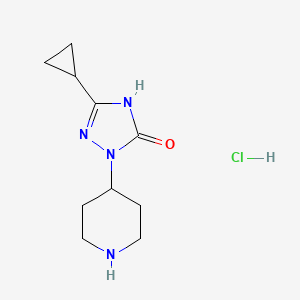

5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one hydrochloride is a heterocyclic compound featuring a 1,2,4-triazol-3-one core substituted with a cyclopropyl group at position 5 and a piperidin-4-yl group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

5-cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c15-10-12-9(7-1-2-7)13-14(10)8-3-5-11-6-4-8;/h7-8,11H,1-6H2,(H,12,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEZUWWLVGLORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2)C3CCNCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one;hydrochloride typically involves the formation of the triazole ring through cyclization reactions. One common method involves the reaction of a suitable hydrazine derivative with a carbonyl compound, followed by cyclization to form the triazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl group and the piperidine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications. The molecular formula is with a molecular weight of approximately 224.33 g/mol.

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. 5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one; hydrochloride has been investigated for its potential as an antimicrobial agent , particularly against drug-resistant bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or inhibition of enzymes critical for microbial survival .

2.2 Antifungal Properties

The compound may also possess antifungal activity. Studies have shown that triazole derivatives can inhibit the growth of fungi by disrupting membrane biosynthesis . Given the increasing prevalence of fungal infections, this compound could serve as a lead in developing new antifungal therapies.

2.3 Cancer Therapeutics

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. 5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one; hydrochloride has been identified as a selective inhibitor of specific kinases involved in cancer progression. This selectivity suggests that it could be utilized in targeted cancer therapies, minimizing side effects associated with non-specific treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. The unique steric and electronic properties imparted by the cyclopropyl group contribute to its enhanced binding affinity to biological targets compared to other similar compounds .

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Cyclopropyl-4-methyl-4H-1,2,4-triazole | Lacks piperidine group | Different reactivity |

| 5-(Phenyl)-4-methyl-4H-1,2,4-triazole | Contains a phenyl group | Affects reactivity |

| 5-(Piperidin-1-YL)-1H-pyrazole | Pyrazole instead of triazole | Different activity profile |

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of triazoles exhibit potent antimicrobial activity against various pathogens, including resistant strains of Staphylococcus aureus. The research emphasized the importance of modifying substituents on the triazole ring to enhance activity .

Case Study 2: Cancer Cell Inhibition

In vitro studies showed that 5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one; hydrochloride inhibited the proliferation of cancer cells by inducing apoptosis through specific signaling pathways related to cell survival .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one;hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one hydrochloride and related triazolone derivatives:

Structural and Functional Analysis:

Core Modifications: The cyclopropyl group in the target compound may confer greater metabolic stability compared to the ethyl group in nefazodone, which is susceptible to oxidative metabolism via CYP3A4 . Piperidin-4-yl vs.

Pharmacological Implications: Nefazodone’s phenoxyethyl substituent contributes to serotonin receptor antagonism, a property absent in the target compound due to its simpler substituents . The methylpropyl group in the compound introduces steric bulk, possibly affecting receptor selectivity compared to the cyclopropyl group .

Synthetic Accessibility :

- Schiff base chemistry (as in ) is a common route for triazolone derivatives. The cyclopropyl group in the target compound may require specialized cyclopropanation steps, increasing synthetic complexity compared to nefazodone’s ethyl group .

Biological Activity

5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the chemical properties, biological activities, and relevant research findings associated with this compound.

- Molecular Formula : C10H16N4S

- Molecular Weight : 224.32584 g/mol

- CAS Number : 1158700-64-1

- Structure : The compound features a piperidine ring and a triazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing the triazole structure exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. The specific compound has shown promise in various studies:

-

Anticancer Activity :

- A study indicated that derivatives of triazoles have been synthesized and evaluated for their anticancer properties, showing effective inhibition against various cancer cell lines. For instance, compounds with similar scaffolds demonstrated IC50 values in the low micromolar range against HeLa and A375 cell lines .

- Antimicrobial Properties :

- Neurological Effects :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several triazole derivatives and tested their activity against human cancer cell lines. Among these derivatives, one showed a significant reduction in cell viability at concentrations as low as 5 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . This highlights the potential of 5-Cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one; hydrochloride as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the crystalline structure of 5-cyclopropyl-2-piperidin-4-yl-4H-1,2,4-triazol-3-one hydrochloride?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is the gold standard for resolving crystalline structures. Ensure high-resolution data collection (≤1.0 Å) to minimize errors in hydrogen atom positioning and torsional angles. For graphical representation, use ORTEP-3 or WinGX to visualize thermal ellipsoids and intermolecular interactions .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Reaction conditions (temperature, pH, and solvent polarity) must be rigorously controlled. For triazolone derivatives, nucleophilic substitution and cyclization reactions often require anhydrous conditions and catalysts like Pd/C or NaBH₄. Monitor reaction progress via HPLC with UV detection (λ = 210–260 nm) and compare retention times against known standards .

Q. What analytical techniques are critical for verifying purity and stability?

- Methodological Answer : Combine FTIR for functional group verification (e.g., triazolone C=O stretch at ~1700 cm⁻¹), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular ion validation. For stability studies, conduct accelerated degradation tests under heat/humidity and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s receptor binding affinity be resolved?

- Methodological Answer : Discrepancies in Ki values may arise from assay conditions (e.g., radioligand choice, membrane preparation). Standardize protocols using recombinant receptors (e.g., 5-HT2A or P2X7) and perform competitive binding assays with [³H]-labeled antagonists. Validate results with orthogonal methods like calcium flux assays or electrophysiology .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in triazolone derivatives?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., cyclopropyl → methyl/ethyl, piperidine → morpholine). Test analogs in vitro for target engagement (e.g., kinase inhibition, GPCR antagonism) and correlate activity with computational docking (e.g., AutoDock Vina) to identify critical hydrophobic/electrostatic interactions .

Q. How should researchers design in vivo pharmacokinetic studies for this compound?

- Methodological Answer : Use rodent models to assess bioavailability, half-life, and brain penetration. Administer the compound intravenously (IV) and orally (PO), then collect plasma/brain samples at timed intervals. Quantify concentrations via UPLC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Normalize data to account for metabolite interference (e.g., N-dealkylation products) .

Data Interpretation & Conflict Resolution

Q. How can researchers address inconsistencies in reported solubility profiles?

- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or counterion effects (e.g., hydrochloride vs. free base). Characterize polymorphs via PXRD and DSC. Use shake-flask methods with biorelevant media (FaSSIF/FeSSIF) at 37°C. Report solubility as mg/mL ± SD across ≥3 replicates .

Q. What experimental controls are essential for validating biological activity in cell-based assays?

- Methodological Answer : Include positive controls (e.g., ketanserin for 5-HT2A antagonism) and negative controls (vehicle-only treatment). Pre-treat cells with selective inhibitors (e.g., P-glycoprotein inhibitors for efflux studies) to isolate target effects. Normalize data to housekeeping genes/proteins (e.g., GAPDH, β-actin) .

Safety & Handling

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.